N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridin-2-yloxy group, and a piperidine-1-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the attachment of the pyridin-2-yloxy group, and the incorporation of the piperidine-1-carboxamide moiety. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole structure.
Noyori asymmetric hydrogenation: This method is used to achieve high enantioselectivity in the synthesis.
Aza-Michael addition: This reaction is employed to introduce the piperidine moiety.
Bischler–Napieralski reaction: This reaction is used to form the piperidine ring.
N-arylation: This step is essential for attaching the pyridin-2-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: This reaction can affect the piperidine ring.
Substitution: This reaction can occur at the pyridin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety could yield benzoquinones, while reduction of the piperidine ring could produce piperidines with varying degrees of saturation.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce cell cycle arrest and apoptosis by targeting key regulatory proteins and signaling pathways . Further research is needed to fully elucidate its molecular targets and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide: This compound also features the benzo[d][1,3]dioxole structure and is used in proteomics research.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, pyridin-2-yloxy group, and piperidine-1-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-13-4-5-15-16(11-13)24-12-23-15)21-9-6-14(7-10-21)25-17-3-1-2-8-19-17/h1-5,8,11,14H,6-7,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFTYDSNSUEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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